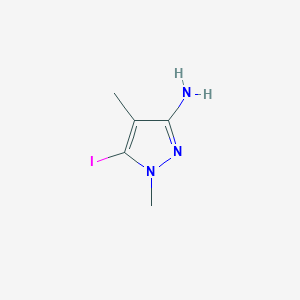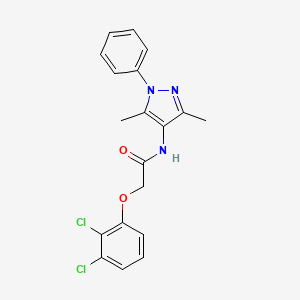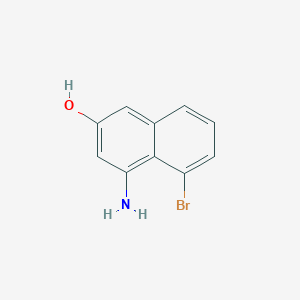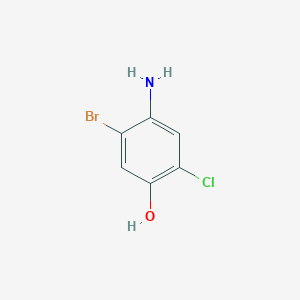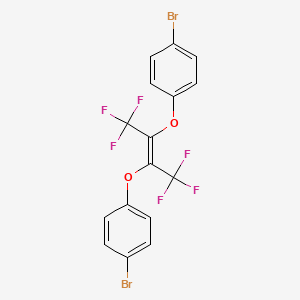
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is a synthetic organic compound characterized by the presence of hexafluoro and bromophenoxy groups attached to a butene backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and hexafluorobutene.
Formation of Intermediates: 4-bromophenol is reacted with a suitable base to form the phenoxide ion, which then reacts with hexafluorobutene under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used. The reaction temperature is typically maintained between 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: Advanced purification techniques such as recrystallization, distillation, or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phenoxy derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,4,4,4-Hexafluoro-2-butene: Lacks the bromophenoxy groups, leading to different chemical properties.
2,3-Bis(4-bromophenoxy)-2-butene: Lacks the hexafluoro groups, affecting its reactivity and applications.
1,1,1,4,4,4-Hexafluoro-2,3-diphenoxy-2-butene: Similar structure but with phenoxy instead of bromophenoxy groups.
Uniqueness
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is unique due to the combination of hexafluoro and bromophenoxy groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H8Br2F6O2 |
|---|---|
Poids moléculaire |
506.03 g/mol |
Nom IUPAC |
1-bromo-4-[(E)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene |
InChI |
InChI=1S/C16H8Br2F6O2/c17-9-1-5-11(6-2-9)25-13(15(19,20)21)14(16(22,23)24)26-12-7-3-10(18)4-8-12/h1-8H/b14-13+ |
Clé InChI |
LTTXWCWSBQWNOD-BUHFOSPRSA-N |
SMILES isomérique |
C1=CC(=CC=C1O/C(=C(\C(F)(F)F)/OC2=CC=C(C=C2)Br)/C(F)(F)F)Br |
SMILES canonique |
C1=CC(=CC=C1OC(=C(C(F)(F)F)OC2=CC=C(C=C2)Br)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
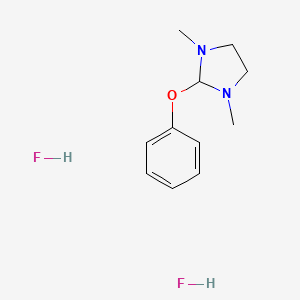
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

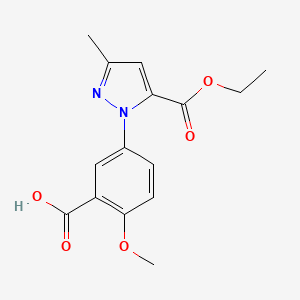
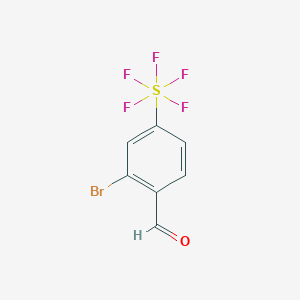
![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
